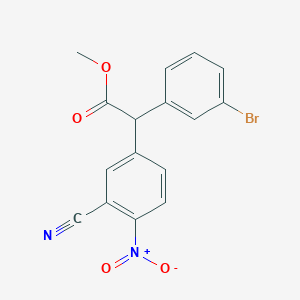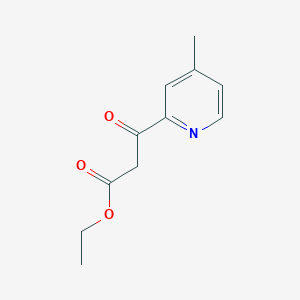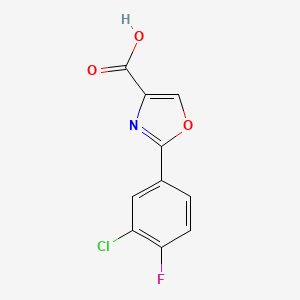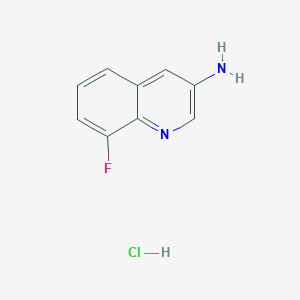
2-(4-Nitrophenyl)cycloheptanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Nitrophenyl)cycloheptan-1-one is an organic compound with the molecular formula C13H15NO3 It is a derivative of cycloheptanone, where a nitrophenyl group is attached to the second carbon of the cycloheptanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)cycloheptan-1-one typically involves the nitration of cycloheptanone followed by a Friedel-Crafts acylation reaction. The nitration process introduces a nitro group to the phenyl ring, and the Friedel-Crafts acylation attaches the nitrophenyl group to the cycloheptanone ring. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride to facilitate the acylation process .
Industrial Production Methods
In an industrial setting, the production of 2-(4-Nitrophenyl)cycloheptan-1-one may involve large-scale nitration and acylation processes. These methods are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Nitrophenyl)cycloheptan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, where the cycloheptanone ring is oxidized to form carboxylic acids.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydroxide, ethanol.
Major Products Formed
Reduction: 2-(4-Aminophenyl)cycloheptan-1-one.
Oxidation: Cycloheptanone carboxylic acids.
Substitution: Various substituted cycloheptanones depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Nitrophenyl)cycloheptan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Nitrophenyl)cycloheptan-1-one involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes and receptors. This interaction can modulate the activity of these molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Nitrophenyl)cyclohexan-1-one: Similar structure but with a six-membered ring.
2-(4-Nitrophenyl)cyclooctan-1-one: Similar structure but with an eight-membered ring.
4-Nitrophenylcyclohexanone: Lacks the additional carbon in the ring structure.
Uniqueness
2-(4-Nitrophenyl)cycloheptan-1-one is unique due to its seven-membered ring structure, which imparts distinct chemical properties and reactivity compared to its six- and eight-membered ring analogs. This uniqueness makes it a valuable compound for studying ring strain and reactivity in organic chemistry .
Propriétés
Formule moléculaire |
C13H15NO3 |
|---|---|
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
2-(4-nitrophenyl)cycloheptan-1-one |
InChI |
InChI=1S/C13H15NO3/c15-13-5-3-1-2-4-12(13)10-6-8-11(9-7-10)14(16)17/h6-9,12H,1-5H2 |
Clé InChI |
HUTOIIXRMMHYKV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(=O)CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![methyl 4-[3,5-bis(3-methoxy-4-methoxycarbonylphenyl)phenyl]-2-methoxybenzoate](/img/structure/B12081148.png)




![3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B12081193.png)


